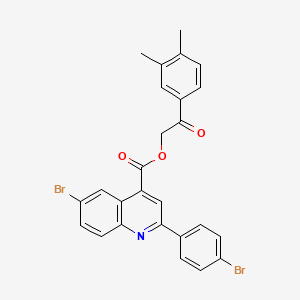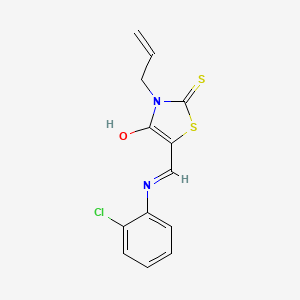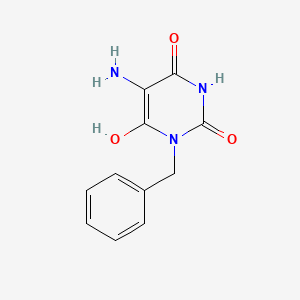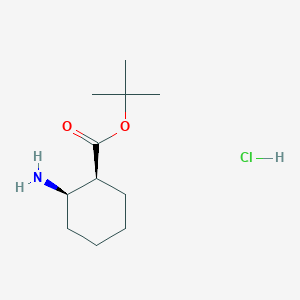
DMT-dG(tac) Phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DMT-dG(tac) Phosphoramidite is a compound used in the synthesis of oligonucleotides. It is a TAC (tert.-butylphenoxyacetyl) protected phosphoramidite, which allows for ultra-fast and easy deprotection under mild conditions. This compound is particularly suitable for oligonucleotides with base-labile monomers and reporters, as well as in-situ synthesis schemes on glass surfaces .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DMT-dG(tac) Phosphoramidite involves the substitution of standard protecting groups with the labile TAC protecting group. This substitution results in ultra-fast and easy deprotection under mild conditions. The deprotection of the TAC group is completed in concentrated ammonia within 15 minutes at 55°C or two hours at room temperature .
Industrial Production Methods
In industrial settings, this compound is produced using automated oligonucleotide synthesizers. These synthesizers complete sequential chemical reactions using phosphoramidites to produce the nucleotide chains of synthetic oligonucleotides . The high coupling efficiency of Proligo’s DNA phosphoramidites leads to high-yield and high-quality oligonucleotides .
Analyse Chemischer Reaktionen
Types of Reactions
DMT-dG(tac) Phosphoramidite undergoes various chemical reactions, including deprotection, coupling, and detritylation. The deprotection of oligonucleotide synthesis products with the AMA reagent is ultra-fast, requiring only 10 minutes at 65°C .
Common Reagents and Conditions
Deprotection Reagent: AMA reagent (a mixture of ≥25% ammonia in water with 40% aqueous methylamine I/I, v/v).
Solvent: Acetonitrile, with no need to add co-solvents such as dimethylformamide or methylene chloride.
Major Products Formed
The major products formed from these reactions are high-purity and high-yield oligonucleotides. The application of dA(tac) minimizes depurination and improves the quality of oligonucleotides .
Wissenschaftliche Forschungsanwendungen
DMT-dG(tac) Phosphoramidite is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:
DNA Synthesis: Used in the synthesis of oligonucleotides for various research purposes.
In-Situ Synthesis: Suitable for in-situ synthesis schemes on glass surfaces.
Base-Labile Monomers and Reporters: Ideal for oligonucleotides with base-labile monomers and reporters due to its ultra-fast and easy deprotection.
Wirkmechanismus
The mechanism of action of DMT-dG(tac) Phosphoramidite involves the substitution of standard protecting groups with the labile TAC protecting group. This substitution allows for ultra-fast and easy deprotection under mild conditions, making it suitable for oligonucleotides with base-labile monomers and reporters . The deprotection of oligonucleotide synthesis products with the AMA reagent is ultra-fast, requiring only 10 minutes at 65°C .
Vergleich Mit ähnlichen Verbindungen
DMT-dG(tac) Phosphoramidite is unique due to its TAC protecting group, which allows for ultra-fast and easy deprotection under mild conditions. Similar compounds include:
DMT-dG(dmf) Phosphoramidite: Uses a dimethylformamidine (dmf) base-protecting group, enabling the rapid synthesis of high-purity, high-yield oligonucleotides.
DMT-dC(tac) Phosphoramidite: Can directly substitute for DMT-dC(bz) Phosphoramidite.
The uniqueness of this compound lies in its ability to minimize depurination and improve the quality of oligonucleotides .
Eigenschaften
Molekularformel |
C52H62N7O9P |
|---|---|
Molekulargewicht |
960.1 g/mol |
IUPAC-Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-tert-butylphenoxy)acetamide |
InChI |
InChI=1S/C52H62N7O9P/c1-34(2)59(35(3)4)69(66-29-13-28-53)68-43-30-46(58-33-54-47-48(58)56-50(57-49(47)61)55-45(60)32-64-42-26-16-36(17-27-42)51(5,6)7)67-44(43)31-65-52(37-14-11-10-12-15-37,38-18-22-40(62-8)23-19-38)39-20-24-41(63-9)25-21-39/h10-12,14-27,33-35,43-44,46H,13,29-32H2,1-9H3,(H2,55,56,57,60,61)/t43-,44+,46+,69?/m0/s1 |
InChI-Schlüssel |
MCBSUBQIVLOCIW-YEZUPXOUSA-N |
Isomerische SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)NC(=O)COC7=CC=C(C=C7)C(C)(C)C |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)NC(=O)COC7=CC=C(C=C7)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2,4-Dichlorophenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12048485.png)

![2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12048487.png)


![ethyl 2-[(2Z)-3-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B12048511.png)
![N-(4-acetylphenyl)-2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12048513.png)

![(5E)-5-[(2E,4E)-5-(phenylamino)penta-2,4-dien-1-ylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12048531.png)





